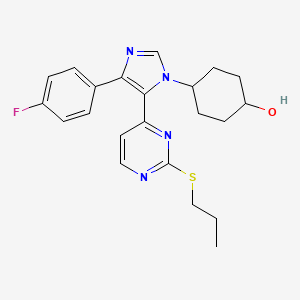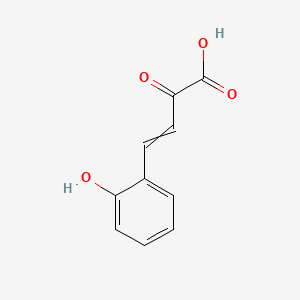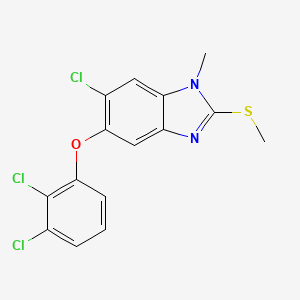
1-(But-3-yn-1-yl)-4-chlorobenzene
Vue d'ensemble
Description
1-(But-3-yn-1-yl)-4-chlorobenzene is an organic compound with the molecular formula C10H9Cl It consists of a benzene ring substituted with a but-3-yn-1-yl group and a chlorine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the coupling of 4-chloroiodobenzene with but-3-yn-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-yn-1-yl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The but-3-yn-1-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Alcohols or ketones from oxidation.
- Alkenes or alkanes from reduction.
Applications De Recherche Scientifique
1-(But-3-yn-1-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be employed in the development of bioactive compounds and probes for studying biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(But-3-yn-1-yl)-4-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The but-3-yn-1-yl group can participate in various reactions due to the presence of the triple bond, which can undergo addition or reduction reactions.
Comparaison Avec Des Composés Similaires
1-(But-3-yn-1-yl)benzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Chlorobenzyl chloride: Contains a benzyl chloride group instead of the but-3-yn-1-yl group, leading to different reactivity.
1-(But-3-yn-1-yl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, affecting its chemical properties.
Propriétés
IUPAC Name |
1-but-3-ynyl-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFORRSYTFWKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


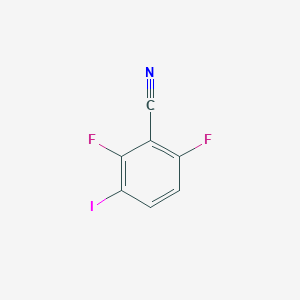
![[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3322394.png)
![(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3322396.png)
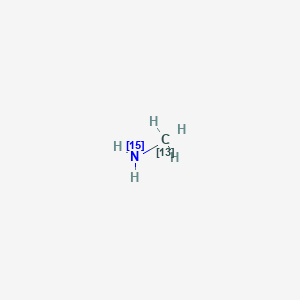
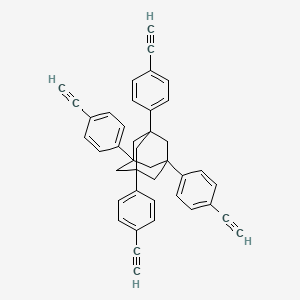
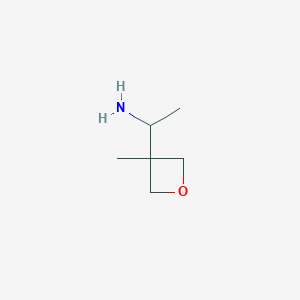
![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B3322411.png)
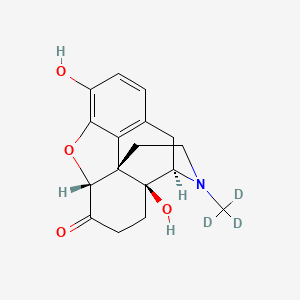
![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)
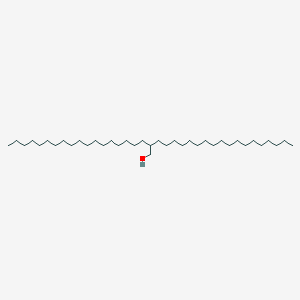
![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)
